Ethyl indoline-5-carboxylate

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring a saturated indoline scaffold face a common problem: aromatic indole analogs often exhibit high lipophilicity and poor solubility. Ethyl indoline-5-carboxylate (CAS 350683-39-5) directly addresses this by providing a non-planar, saturated core with a predicted LogP of 1.83, significantly lower than its aromatic counterpart. This translates to improved aqueous solubility and a better pharmacokinetic profile for lead optimization. - **Orthogonal Reactivity:** The secondary amine and ethyl ester enable sequential, chemoselective derivatization for parallel library synthesis. - **Mild Deprotection:** The ethyl ester is preferentially hydrolyzed under standard basic conditions, avoiding harsh acid-labile group cleavage. - **Reliable Supply:** Bulk stock available with ≥98% purity, shipped ambient for rapid global delivery.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13353329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indoline-5-carboxylate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NCC2
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3
InChIKeyUAMGFOJAOIQXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Indoline-5-carboxylate: Core Data & Procurement Baseline


Ethyl indoline-5-carboxylate (CAS 350683-39-5, MF C11H13NO2, MW 191.23 g/mol) is a saturated, non-aromatic indoline (2,3-dihydroindole) derivative bearing an ethyl ester at the 5-position of the indoline core . It serves as a versatile intermediate and building block in medicinal chemistry and organic synthesis . Critical procurement specifications include a purity threshold of ≥97–98% and controlled storage conditions (sealed, dry, 2–8°C) to ensure stability and reliable downstream results . Its computed physicochemical properties include a topological polar surface area (TPSA) of 38.33 Ų and a calculated XLogP3 of 1.8313, which define its solubility and permeability profile in a research context .

Saturated indoline core for scaffold-hopping and solubility optimization studies
Ethyl ester handle supports controlled hydrolysis or orthogonal derivatization workflows
Balanced intermediate lipophilicity profile (LogP context) for ADME tuning in research programs
Research-grade procurement benchmark (≥97% purity) supports reproducible synthetic outcomes

Why Ethyl Indoline-5-carboxylate Substitution Fails


Simple interchange with its closest analogs—the aromatic ethyl indole-5-carboxylate, the methyl ester homolog, the tert-butyl ester variant, or the free carboxylic acid—is quantitatively unsound due to profound differences in both physicochemical and chemical behavior driven by saturation and ester sterics. The indoline core introduces a saturated N-heterocycle, fundamentally altering electronic properties and reactivity compared to the fully aromatic indole system . The choice of ester group (ethyl vs. methyl vs. tert-butyl) dictates both the steric and electronic environment, which in turn controls lipophilicity (LogP), metabolic stability, and the ease of subsequent synthetic transformations (e.g., hydrolysis or transesterification) . The data below demonstrate that each structural variation yields a distinct molecular profile, precluding any assumption of functional equivalence.

Research Fit Ethyl indoline-5-carboxylate (saturated, non-planar, LogP 1.8313 context)
Mismatch Risk Aromatic ethyl indole-5-carboxylate exhibits higher LogP and rigid planarity; reactivity and solubility profiles may shift significantly
Research Fit Ethyl ester provides balanced steric protection and reactivity
Mismatch Risk Methyl ester analog may alter lipophilicity-driven partitioning; tert-butyl ester may require harsh deprotection conditions incompatible with acid-sensitive groups
Research Fit Protected ester for multi-step synthetic sequences
Mismatch Risk Free indoline-5-carboxylic acid introduces zwitterionic character and may complicate purification or coupling steps without pre-activation

Ethyl Indoline-5-carboxylate: Comparative Evidence


Lipophilicity Reduction vs. Aromatic Indole Analog

Ethyl indoline-5-carboxylate demonstrates a significantly lower calculated LogP (1.8313) compared to its direct aromatic counterpart, ethyl indole-5-carboxylate (LogP 3.11) [1]. This represents a quantified 41% decrease in predicted lipophilicity. The difference arises from the saturation of the 2,3-bond in the indoline ring, which alters electronic distribution and solvation .

Lipophilicity Shift
Head-to-head
LogP 1.8313 (indoline) vs 3.11 (indole)
Reported 41% lower lipophilicity; supports solubility-tuning strategy in scaffold design
Computed property comparison; indoline LogP from XLogP3, indole from ACD/LogP
Lipophilicity Physicochemical Properties Drug Design

Identical Polar Surface Area: Ethyl vs. Methyl Esters

The computed topological polar surface area (TPSA) for ethyl indoline-5-carboxylate is 38.33 Ų . This value is identical to that of its methyl ester analog, methyl indoline-5-carboxylate (PSA 38.33 Ų) [1]. While the ester group is altered, the overall polar surface area of the core molecule remains unchanged, indicating that the primary difference between these two esters will be lipophilicity-driven rather than governed by hydrogen-bonding capacity.

TPSA Identity
Cross-study comparable
38.33 Ų (identical to methyl ester analog)
Isolates LogP as the key variable between ethyl and methyl esters; hydrogen-bonding context unchanged
Computed TPSA comparison with methyl indoline-5-carboxylate
Polar Surface Area Physicochemical Properties Bioavailability

LogP and Molecular Weight Trends Across Ester Series

A cross-study comparison reveals a clear trend: increasing alkyl chain length from methyl to ethyl to tert-butyl systematically increases both molecular weight and lipophilicity. The LogP increases from 1.5792 (methyl) [1] to 1.8313 (ethyl) and then to 3.1 (tert-butyl) [2]. Molecular weight correspondingly increases from 177.20 g/mol (methyl) [1] to 191.23 g/mol (ethyl) to 219.28 g/mol (tert-butyl) [2].

Ester Series Trend
Class-level
LogP: Methyl 1.5792 → Ethyl 1.8313 → tert-Butyl ~3.1
Ethyl ester offers an intermediate balance for membrane permeability and synthetic accessibility
Cross-vendor computed properties; MW increases ~14 g/mol per CH₂ unit
Lipophilicity Structure-Activity Relationship Physicochemical Properties

Conformational Flexibility: Indoline vs. Indole Core

The indoline core (2,3-dihydroindole) is non-planar and conformationally flexible, whereas the indole core is rigid and planar due to its full aromaticity . This saturation introduces a distinct three-dimensional shape and alters the orientation of the 5-carboxylate substituent. Ethyl indoline-5-carboxylate possesses this flexible, non-coplanar geometry, which can lead to different binding modes and improved solubility compared to its rigid, aromatic indole analog [1].

Conformational Flexibility
Class-level
Non-planar indoline core vs rigid planar indole
May enhance target selectivity and reduce crystal packing energy for improved solubility
Structural class inference; qualitative geometry difference
Molecular Flexibility Scaffold Design Conformational Analysis

Purity Benchmark for Reliable Downstream Use

For research and development applications, ethyl indoline-5-carboxylate is commercially available with a minimum purity specification of 97% (AKSci) or ≥98% (Chemscene) . This is a critical procurement metric. While direct comparative purity data for all analogs is not uniformly reported, this benchmark is essential for ensuring that subsequent reactions (e.g., amide couplings, N-alkylations) are not compromised by uncharacterized impurities.

Purity Benchmark
Supporting evidence
≥97% (AKSci) / ≥98% (Chemscene)
Supports procurement specification review to reduce side-reaction risk in complex syntheses
Commercial vendor specifications; direct analog comparison not uniformly reported
Purity Quality Control Procurement Specification

Ethyl Indoline-5-carboxylate: Strategic Applications


Enhanced Solubility via Indoline Core Replacement

In a drug discovery program, a lead series based on an ethyl indole-5-carboxylate scaffold exhibits poor aqueous solubility (predicted LogP 3.11) and high plasma protein binding. Replacing this aromatic core with the corresponding indoline scaffold (ethyl indoline-5-carboxylate) is a validated strategy to lower lipophilicity (predicted LogP 1.8313), thereby improving solubility and potentially reducing off-target binding [1]. The non-planar geometry of the indoline may also introduce new binding interactions [2].

Selective Ethyl Ester Hydrolysis in Complex Synthesis

Ethyl indoline-5-carboxylate is preferentially selected over its tert-butyl analog when a later-stage, mild ester hydrolysis is required. The ethyl ester offers a balanced steric profile—less hindered than tert-butyl, allowing for faster reaction kinetics under standard basic conditions—while providing sufficient stability during earlier synthetic steps [1]. This avoids the harsh acidic conditions (e.g., TFA) needed for tert-butyl ester deprotection, which can be incompatible with acid-sensitive functionalities elsewhere in the molecule.

Scaffold for Diversity-Oriented Synthesis (DOS)

The combination of a secondary amine (indoline NH) and an ethyl ester in ethyl indoline-5-carboxylate provides two orthogonal reactive handles for rapid diversification. The NH can be selectively functionalized (e.g., alkylated, acylated, sulfonylated) in the presence of the ethyl ester, which can subsequently be hydrolyzed to a carboxylic acid for amide coupling [1]. This orthogonal reactivity makes it an ideal core for generating diverse compound libraries in a parallel synthesis format.

Application
Selection Property
Validation Focus
Solubility optimization via core replacement
Saturated indoline scaffold with lower LogP context
Aqueous solubility and reduced membrane permeability endpoints
Selective ethyl ester hydrolysis in complex synthesis
Balanced steric profile for mild deprotection
Reaction kinetics and compatibility with acid-sensitive functional groups
Diversity-oriented synthesis (DOS) scaffold
Orthogonal reactivity of NH and ethyl ester handles
Sequential derivatization efficiency and library purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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